

Application Notes and Protocols for IR-825 Bioconjugation with Peptides and Proteins

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Compound of Interest

Compound Name: IR-825

Cat. No.: B12498830

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Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically in the range of 805 nm to 825 nm. Its properties make it a valuable tool for a variety of biological imaging and therapeutic applications, including photothermal and photodynamic therapy of cancer. This document provides detailed protocols for the bioconjugation of **IR-825** with peptides and proteins, targeting either primary amines or free thiols. The protocols are designed to be a starting point for researchers, and optimization for specific molecules and applications is encouraged.

Properties of IR-825 Reactive Dyes

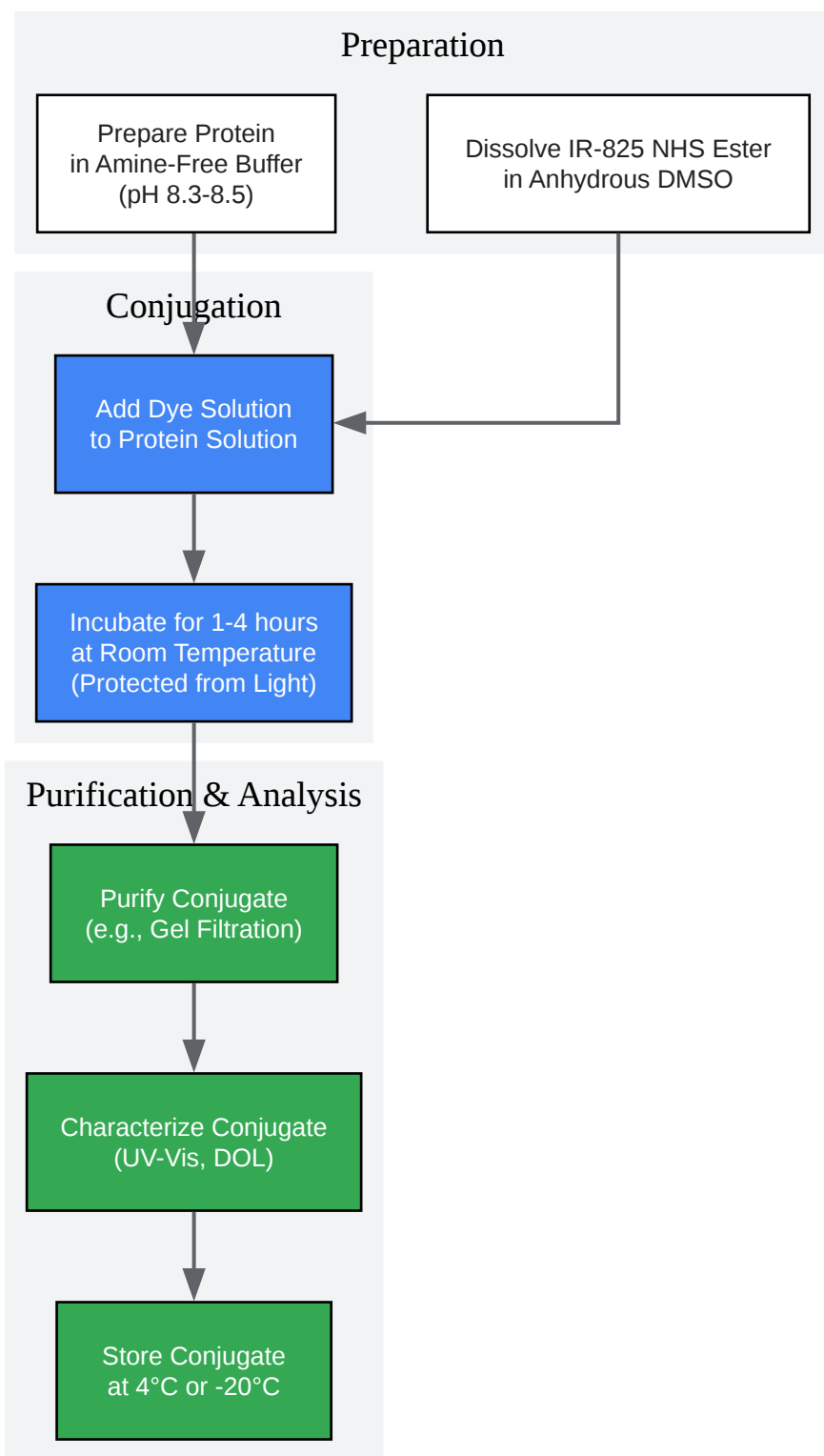
For successful bioconjugation, **IR-825** must be functionalized with a reactive group. The two most common reactive forms are N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting free thiols.

Property	IR-825 NHS Ester	IR-825 Maleimide (Representative)
Reactive Group	N-hydroxysuccinimide Ester	Maleimide
Target Functionality	Primary amines (-NH ₂) on Lysine residues and the N-terminus	Sulfhydryl/thiol groups (-SH) on Cysteine residues
Molecular Weight	~1039.4 Da	Varies by linker, typically ~1000-1200 Da
Excitation Maximum (Ex)	~805 nm	~805 nm
Emission Maximum (Em)	~825 nm	~825 nm
Solubility	Soluble in organic solvents (DMSO, DMF)	Soluble in organic solvents (DMSO, DMF)

Protocol 1: Amine-Reactive Labeling with IR-825 NHS Ester

This protocol describes the conjugation of **IR-825** NHS ester to primary amines on proteins and peptides. The reaction forms a stable amide bond.

Experimental Workflow: Amine-Reactive Labeling



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Workflow for conjugating **IR-825** NHS ester to proteins/peptides.

Materials

- Protein or peptide solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4 for pH-sensitive proteins).
- **IR-825** NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Purification column (e.g., gel filtration, such as a Sephadex G-25 column)
- Quenching buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Methodology

- Prepare the Protein/Peptide:
 - Dissolve the protein or peptide in the chosen reaction buffer at a concentration of 1-10 mg/mL.[\[1\]](#) If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or gel filtration.
- Prepare the **IR-825** NHS Ester Stock Solution:
 - Allow the vial of **IR-825** NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, for a 1 µmol vial, add 100 µL of solvent.
- Perform the Conjugation Reaction:
 - The molar ratio of dye to protein is a critical parameter. A molar excess of 8-15 fold of **IR-825** NHS ester to the protein is a good starting point for optimization.[\[1\]](#)
 - Calculate the required volume of the dye stock solution.
 - $\text{Volume of Dye (}\mu\text{L)} = (\text{Molar Excess} \times [\text{Protein, M}]) \times (\text{Volume of Protein, }\mu\text{L}) / [\text{Dye Stock, M}]$

- While gently stirring or vortexing the protein solution, add the calculated volume of the **IR-825** NHS ester stock solution dropwise.
- Incubate the reaction for 1-4 hours at room temperature, protected from light.^[2] For pH-sensitive proteins, the reaction can be performed at 4°C overnight.
- Purification of the Conjugate:
 - Separate the **IR-825** labeled protein/peptide from the unreacted dye and byproducts using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
 - Collect the fractions containing the colored conjugate, which will typically elute first.

Quantitative Data (Representative Examples)

The optimal dye-to-protein ratio (Degree of Labeling, DOL) depends on the specific application. High DOL can lead to quenching or altered protein function. The following are typical starting points for molar excess and expected DOL for antibodies (MW ~150 kDa), based on similar NIR dyes.

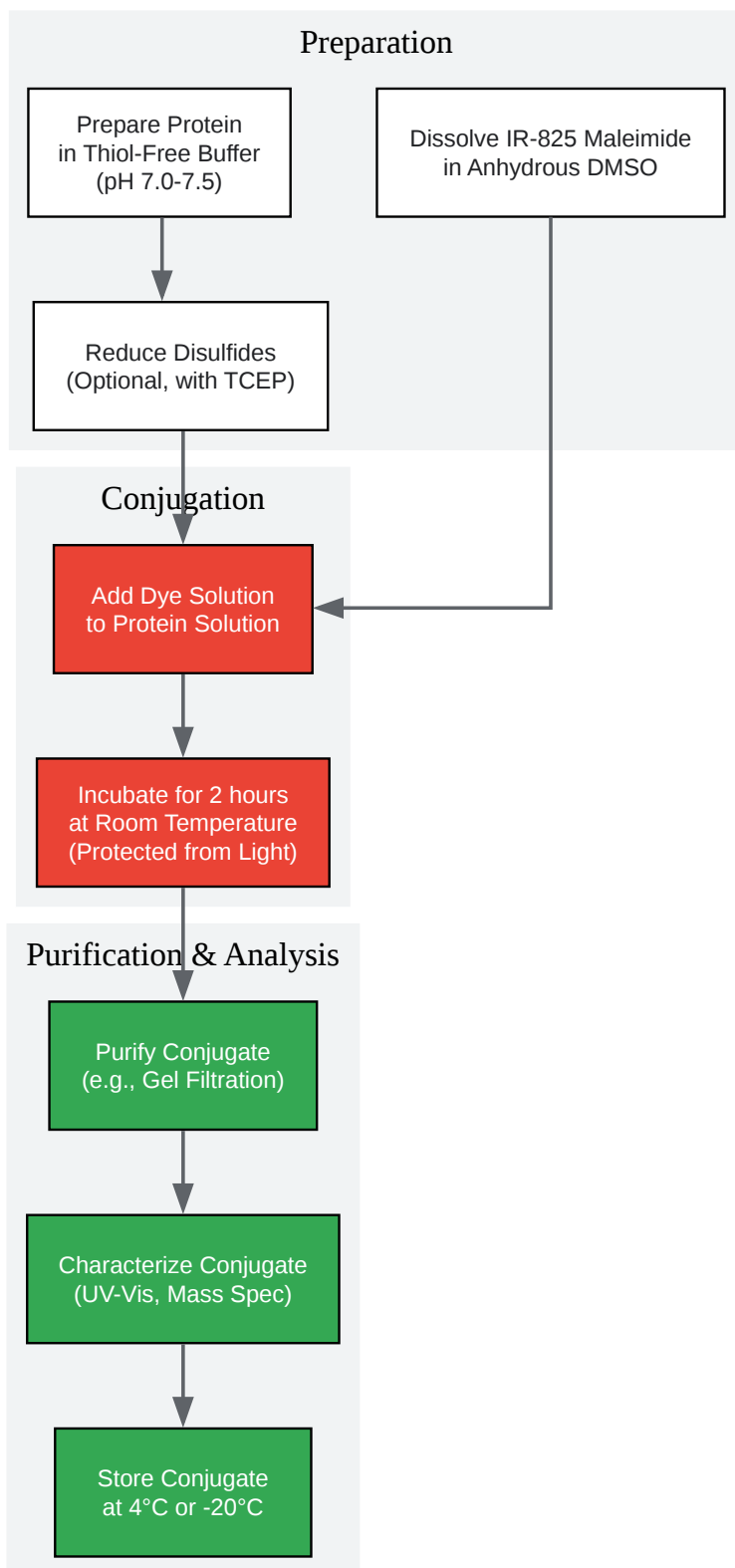
Target Protein	Molar Excess (Dye:Protein)	Typical Degree of Labeling (DOL)	Labeling Efficiency (Approx.)
IgG Antibody	5:1 - 10:1	1.0 - 2.5	20-30%
IgG Antibody	10:1 - 20:1	2.5 - 5.0	20-30%
Peptide (e.g., cRGD)	1.2:1 - 2:1	~1.0	>80%

Note: Labeling efficiency is highly dependent on protein concentration and buffer conditions. Higher protein concentrations generally lead to higher efficiency.^[2]

Protocol 2: Thiol-Reactive Labeling with IR-825 Maleimide

This protocol is for the site-specific conjugation of **IR-825** maleimide to free sulfhydryl groups on cysteine residues.

Experimental Workflow: Thiol-Reactive Labeling



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Workflow for conjugating **IR-825** maleimide to proteins/peptides.

Materials

- Protein or peptide solution with at least one free cysteine residue.
- Reaction Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES).
- **IR-825** Maleimide
- Anhydrous DMSO or DMF
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
- Purification column (e.g., gel filtration or RP-HPLC for peptides).

Methodology

- Prepare the Protein/Peptide:
 - Dissolve the protein or peptide in the reaction buffer. The buffer must be free of thiols (e.g., DTT, β -mercaptoethanol).
 - If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.
- Prepare the **IR-825** Maleimide Stock Solution:
 - Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
- Perform the Conjugation Reaction:
 - Add a 10-20 fold molar excess of **IR-825** maleimide to the protein/peptide solution.[\[3\]](#)
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - For proteins, purify the conjugate using a gel filtration column.

- For peptides, purification is often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Quantitative Data (Representative Examples)

Maleimide reactions are generally efficient for accessible cysteine residues.

Target Molecule	Molar Excess (Dye:Thiol)	Typical Conjugation Yield	Notes
C-terminal Cys-Affibody	10:1 - 15:1	>90%	Site-specific labeling. [6]
Reduced IgG Antibody	10:1 - 20:1	Variable	Depends on number of reduced disulfides.
cRGD-Cys Peptide	1.2:1 - 2:1	>95%	Efficient reaction for single thiol.[3]

Characterization of IR-825 Bioconjugates

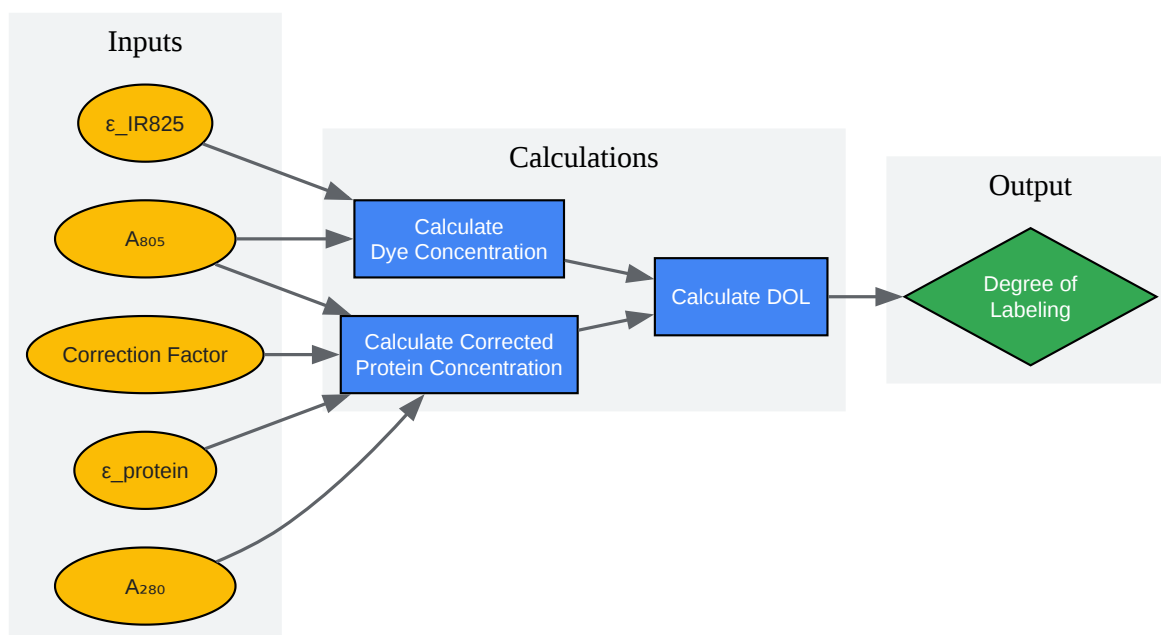
Determination of Degree of Labeling (DOL)

The DOL, or dye-to-protein ratio, is calculated using UV-Vis spectrophotometry.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of **IR-825** (~805 nm, A_{805}).
- Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
 - Protein Conc. (M) = $[A_{280} - (A_{805} \times CF)] / \epsilon_{\text{protein}}$
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm.
 - CF: Correction factor (A_{280} of dye / A_{805} of dye). This must be determined for **IR-825**. For similar NIR dyes, it is often in the range of 0.05-0.1.
- Calculate the dye concentration.

- Dye Conc. (M) = $A_{805} / \epsilon_{\text{IR825}}$
 - ϵ_{IR825} : Molar extinction coefficient of **IR-825** at ~805 nm.
- Calculate the DOL.
 - $\text{DOL} = \text{Dye Conc. (M)} / \text{Protein Conc. (M)}$

Logical Diagram for DOL Calculation



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Logical flow for calculating the Degree of Labeling (DOL).

Storage and Stability

- Short-term storage: Store the purified conjugate at 4°C in a sterile buffer (e.g., PBS), protected from light.

- Long-term storage: For storage longer than one week, it is recommended to add a cryoprotectant like glycerol (up to 50% v/v) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Adding a carrier protein like BSA (1-5 mg/mL) can also help prevent denaturation and nonspecific binding. The stability of the conjugate in biological media (e.g., serum) should be assessed for in vivo applications, as some dye-protein linkages can be susceptible to cleavage.

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